
Calcium pimelate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium Pimelate is a chemical compound with the molecular formula C7H10CaO4 . It is also known by other names such as Heptanedioic acid, calcium salt (1:1), and PIMELICACID, CALCIUMSALT .
Synthesis Analysis
This compound can be synthesized by mixing a 2% aqueous solution of pimelic acid with a saturated aqueous solution of calcium hydroxide in a balanced ratio . The samples are then dried for 24 hours in a vacuum system .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H10CaO4 . The average mass is 198.230 Da and the monoisotopic mass is 198.020493 Da .Chemical Reactions Analysis
This compound has been used as an additive for high-density polyethylene (HDPE). HDPE/Calcium Pimelate nanocomposites were prepared by melt-mixing, with this compound content ranging from 0.1% to 1% . The chemical structure of the nanocomposites and the incorporation of this compound was confirmed by infrared spectroscopy .科学的研究の応用
Modification of Polymer Composites : Calcium pimelate has been used as a surface modifier to improve the crystallization, morphology, and mechanical properties of polypropylene composites. This includes enhancing interfacial adhesion between fillers and matrices and increasing toughness and impact strength of the composites (Meng & Dou, 2009); (Meng & Dou, 2008).
Beta-Nucleating Agent for Polypropylene : It's widely recognized as an effective β-nucleating agent for isotactic polypropylene, influencing the crystalline structure of the polymer. This application is significant for controlling the crystallization process and improving the thermal and mechanical properties of the polymer (Yue et al., 2018); (Zhang et al., 2010).
Improving Impact Strength in Polypropylene : Research has shown that this compound can significantly enhance the impact strength of various polypropylene composites. This is particularly evident in its ability to induce the formation of β-phase crystals, leading to improved mechanical properties (Li et al., 2002); (Wu Jian-lon, 2015).
Enhancing Properties of Polypropylene Nanocomposites : this compound has been used to improve the mechanical properties and crystallization behavior of polypropylene nanocomposites, indicating its role in enhancing the performance of advanced materials (Wang et al., 2010); (Dou, 2008).
Influence on Crystallization and Melting Behavior : Studies have also focused on the effect of this compound on the crystallization and melting behavior of polypropylene, highlighting its role in modifying the thermal properties of polymers (Varley et al., 2013); (Trongtorsak et al., 2004).
Thermal Stability : this compound has been evaluated for its thermal stability, which is crucial for its effectiveness as a nucleating agent in polypropylene (Mao, 1998).
Nucleating Agent in Nanocomposites : The substance has been used to modify the properties of polypropylene/organo montmorillonite nanocomposites, affecting their crystallization behavior and kinetics (Thanomchaem & Chonkaew, 2013).
Thermo-Mechanical Properties : Research also includes the study of its influence on the thermo-mechanical properties of isotactic polypropylene, indicating its potential in tailoring material properties for specific applications (Hamza et al., 2021).
将来の方向性
Calcium Pimelate has been investigated as an additive for high-density polyethylene (HDPE), and it was found that the presence of a this compound additive increased the activation energy of thermal degradation . This suggests potential future directions in the field of materials science and engineering.
特性
IUPAC Name |
calcium;heptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4.Ca/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYJXNNLQOTDLW-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CCC(=O)[O-].[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10CaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173088 |
Source


|
| Record name | Calcium pimelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19455-79-9 |
Source


|
| Record name | Calcium pimelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019455799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium pimelate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM PIMELATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG44CCG35F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
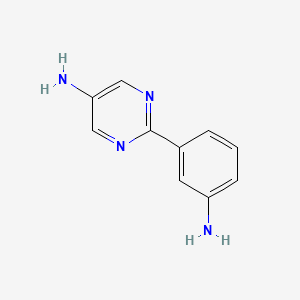


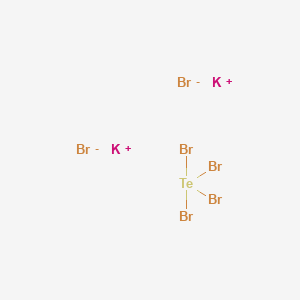
![[(2R,3R,4R,5R,6R)-5-acetamido-3,6-diacetyloxy-4-methoxyoxan-2-yl]methyl acetate](/img/structure/B579449.png)

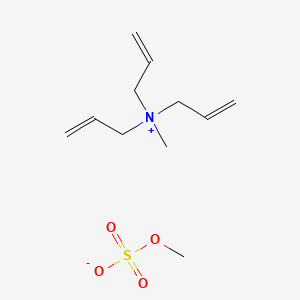
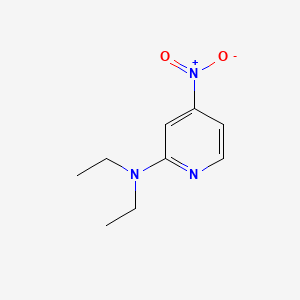
![N,N'-Dimethyl-N-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B579456.png)
![N-Methylthiazolo[4,5-f]quinolin-2-amine](/img/structure/B579457.png)
![Methyl 6,8-Dideoxy-6-{[(4r)-1-Methyl-4-Propyl-L-Prolyl]amino}-1-Thio-D-Glycero-Alpha-D-Galacto-Octopyranosid-7-Ulose](/img/structure/B579460.png)
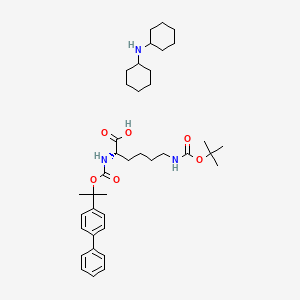
![Disodium;5-[(2,6-dimethylphenyl)diazenyl]-6-oxido-7-sulfonaphthalene-2-sulfonate](/img/structure/B579462.png)
![Silane, [[(16beta,17alpha)-estra-1,3,5(10)-triene-3,16,17-triyl]tris(oxy)]tris[trimethyl-](/img/structure/B579463.png)
